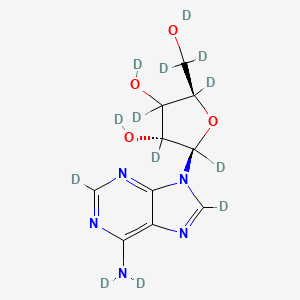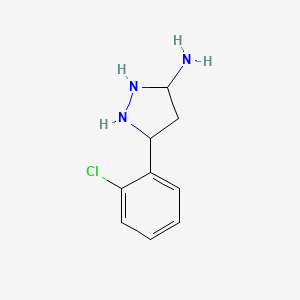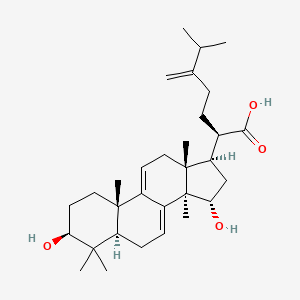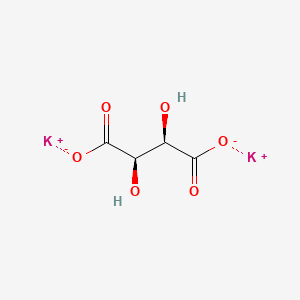
dipotassium;(2R,3R)-2,3-dihydroxybutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium;(2R,3R)-2,3-dihydroxybutanedioate, also known as dipotassium tartrate, is a potassium salt of tartaric acid. It is a white crystalline powder that is relatively poorly soluble in water. This compound is often used in the food industry as an acidity regulator and in the pharmaceutical industry as a cathartic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipotassium tartrate is typically synthesized by reacting tartaric acid with potassium hydroxide. The reaction is carried out in an aqueous solution, and the product is then crystallized out of the solution. The reaction can be represented as follows:
C4H6O6+2KOH→K2C4H4O6+2H2O
Industrial Production Methods: In industrial settings, dipotassium tartrate is produced by reacting tartaric acid with potassium sodium tartrate (Rochelle salt) and potassium sulfate. The mixture is then filtered, purified, precipitated, and dried to obtain the final product .
Types of Reactions:
Oxidation: Dipotassium tartrate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions where the potassium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various metal salts can be used to replace potassium ions.
Major Products Formed:
Oxidation: The oxidation of dipotassium tartrate can lead to the formation of carbon dioxide and water.
Reduction: Reduction products are less common and depend on the specific conditions used.
Substitution: Substitution reactions yield different metal tartrates depending on the cation used.
Scientific Research Applications
Dipotassium tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in buffer solutions and as a stabilizer for enzymes.
Medicine: Utilized as a cathartic agent and in the formulation of certain medications.
Industry: Used in the food industry as an acidity regulator and in the production of certain types of glass.
Mechanism of Action
The mechanism of action of dipotassium tartrate varies depending on its application:
Cathartic Agent: It works by drawing water into the intestines, which helps to soften stools and stimulate bowel movements.
Acidity Regulator: It helps to maintain the pH balance in food products by neutralizing excess acidity.
Enzyme Stabilizer: It stabilizes enzymes by maintaining the optimal pH and ionic strength required for their activity.
Comparison with Similar Compounds
Potassium bitartrate:
Sodium tartrate: A sodium salt of tartaric acid with similar chemical properties but different applications.
Calcium tartrate: A calcium salt of tartaric acid used in different industrial applications.
Uniqueness: Dipotassium tartrate is unique in its specific combination of properties, such as its solubility, reactivity, and applications in both the food and pharmaceutical industries. Its ability to act as an acidity regulator and enzyme stabilizer sets it apart from other similar compounds .
Properties
Molecular Formula |
C4H4K2O6 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
dipotassium;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.2K/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1 |
InChI Key |
AVTYONGGKAJVTE-OLXYHTOASA-L |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B15135394.png)
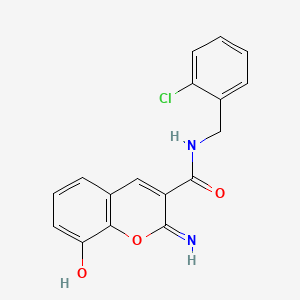
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7Z,9S,11Z,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B15135402.png)
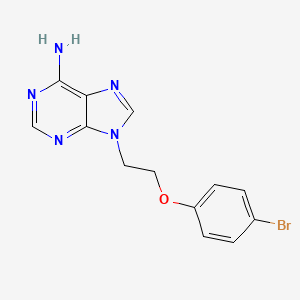
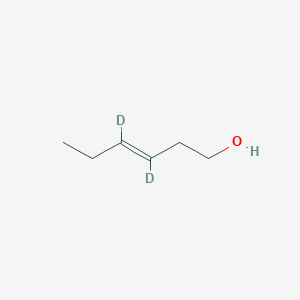
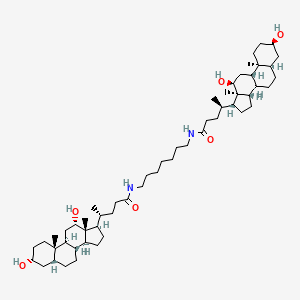

![Methyl 7-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15135429.png)
![(4S)-4-[[2-[(2-bromoacetyl)amino]acetyl]amino]-5-[[3-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]-1-bicyclo[1.1.1]pentanyl]amino]-5-oxopentanoic acid](/img/structure/B15135433.png)
![2-amino-4-[4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6-(trifluoromethyl)quinazolin-7-yl]-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B15135437.png)

